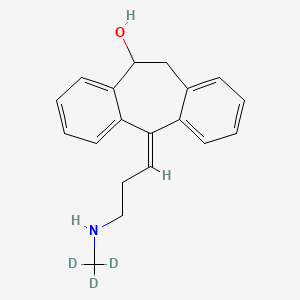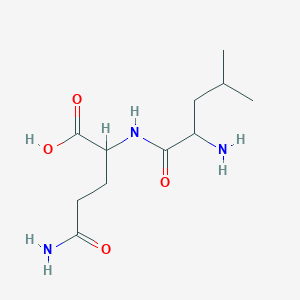
Diethyl 2-((3-chloro-4-iodophenylamino)methylene)malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-[(3-chloro-4-iodoanilino)methylidene]propanedioate is an organic compound with a complex structure that includes both aromatic and ester functional groups
Vorbereitungsmethoden
The synthesis of diethyl 2-[(3-chloro-4-iodoanilino)methylidene]propanedioate typically involves a multi-step process. One common method includes the reaction of diethyl malonate with 3-chloro-4-iodoaniline under specific conditions to form the desired product. The reaction conditions often involve the use of a base such as sodium ethoxide in ethanol to facilitate the formation of the enolate ion, which then reacts with the aniline derivative . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Chemischer Reaktionen
Diethyl 2-[(3-chloro-4-iodoanilino)methylidene]propanedioate can undergo various chemical reactions, including:
Substitution Reactions: The aromatic ring can participate in electrophilic substitution reactions due to the presence of the chloro and iodo substituents.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to different products depending on the reagents used.
Common reagents used in these reactions include halogens for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-[(3-chloro-4-iodoanilino)methylidene]propanedioate has several applications in scientific research:
Biology: The compound’s derivatives may be explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which diethyl 2-[(3-chloro-4-iodoanilino)methylidene]propanedioate exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the chloro and iodo groups, which can stabilize intermediates and transition states. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, potentially affecting cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Diethyl 2-[(3-chloro-4-iodoanilino)methylidene]propanedioate can be compared with other similar compounds such as diethyl malonate and its derivatives. These compounds share the ester functional group and can undergo similar types of reactions, but the presence of the chloro and iodo substituents in diethyl 2-[(3-chloro-4-iodoanilino)methylidene]propanedioate imparts unique reactivity and potential applications. Similar compounds include:
- Diethyl malonate
- Diethyl 2-[(3-chloro-4-fluorophenyl)amino]methylene]malonate
- Diethyl 2-[(3,4-dichloroanilino)methylene]malonate
These comparisons highlight the unique aspects of diethyl 2-[(3-chloro-4-iodoanilino)methylidene]propanedioate, particularly its potential for specialized applications in various fields of research.
Eigenschaften
Molekularformel |
C14H15ClINO4 |
|---|---|
Molekulargewicht |
423.63 g/mol |
IUPAC-Name |
diethyl 2-[(3-chloro-4-iodoanilino)methylidene]propanedioate |
InChI |
InChI=1S/C14H15ClINO4/c1-3-20-13(18)10(14(19)21-4-2)8-17-9-5-6-12(16)11(15)7-9/h5-8,17H,3-4H2,1-2H3 |
InChI-Schlüssel |
FSVBSEZHMKUYNN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=CNC1=CC(=C(C=C1)I)Cl)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


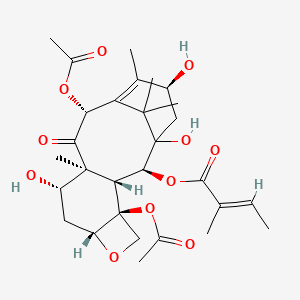



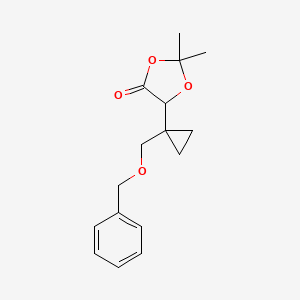
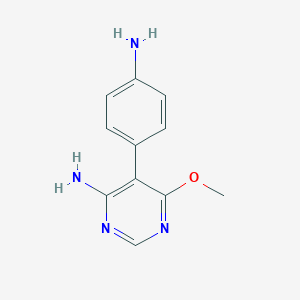
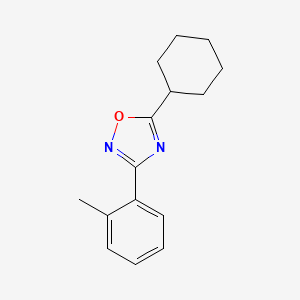
![[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13854467.png)
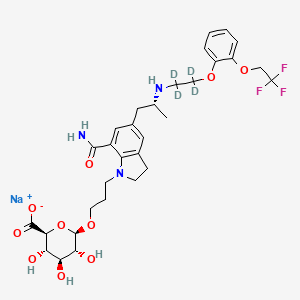
![1-[1-[(3-Chlorophenyl)methyl]-5-methylpyrazol-4-yl]ethanone](/img/structure/B13854472.png)

![(4-Nitrophenyl) 5-(carbamoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B13854485.png)
